molecular formula C11H19F2NO2 B14774922 tert-Butyl ((2-(difluoromethyl)cyclobutyl)methyl)carbamate

tert-Butyl ((2-(difluoromethyl)cyclobutyl)methyl)carbamate

Cat. No.: B14774922
M. Wt: 235.27 g/mol
InChI Key: KLWKFROXBVXCQA-UHFFFAOYSA-N
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Description

tert-Butyl ((2-(difluoromethyl)cyclobutyl)methyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a difluoromethyl group, and a cyclobutyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2-(difluoromethyl)cyclobutyl)methyl)carbamate typically involves the reaction of a cyclobutyl derivative with a difluoromethylating agent, followed by the introduction of a tert-butyl carbamate group. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to remove impurities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2-(difluoromethyl)cyclobutyl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

tert-Butyl ((2-(difluoromethyl)cyclobutyl)methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((2-(difluoromethyl)cyclobutyl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate
  • tert-Butyl ((4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate

Uniqueness

tert-Butyl ((2-(difluoromethyl)cyclobutyl)methyl)carbamate is unique due to its cyclobutyl ring, which imparts distinct chemical properties compared to other similar compounds. The presence of the difluoromethyl group also enhances its reactivity and potential biological activity.

Properties

Molecular Formula

C11H19F2NO2

Molecular Weight

235.27 g/mol

IUPAC Name

tert-butyl N-[[2-(difluoromethyl)cyclobutyl]methyl]carbamate

InChI

InChI=1S/C11H19F2NO2/c1-11(2,3)16-10(15)14-6-7-4-5-8(7)9(12)13/h7-9H,4-6H2,1-3H3,(H,14,15)

InChI Key

KLWKFROXBVXCQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC1C(F)F

Origin of Product

United States

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